1-Hydroxy-2-methylpyrrolidine

Description

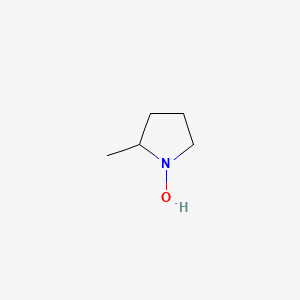

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-3-2-4-6(5)7/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBPNYXAQNAMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573893 | |

| Record name | 2-Methylpyrrolidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151489-27-9 | |

| Record name | 2-Methylpyrrolidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hydroxy 2 Methylpyrrolidine and Its Stereoisomers

Strategies for Asymmetric Synthesis of 1-Hydroxy-2-methylpyrrolidine

Asymmetric synthesis provides access to enantiomerically pure compounds, which is essential for applications in drug discovery and catalysis. rsc.org The strategies to obtain optically active this compound involve either starting with a chiral molecule that already contains some of the required stereochemical information or creating the chiral centers during the synthesis.

Chiral pool synthesis is a common and efficient strategy that begins with inexpensive and readily available chiral starting materials such as amino acids, hydroxy acids, or carbohydrates. rsc.orgbeilstein-journals.orgnih.gov This approach leverages the inherent chirality of these natural products to construct complex chiral targets.

Natural amino acids, particularly L-proline and its derivatives like 4-hydroxyproline (B1632879) and L-pyroglutamic acid, are premier starting materials for synthesizing substituted pyrrolidines. mdpi.comresearchgate.netnih.gov Their rigid cyclic structure and pre-existing stereocenter make them ideal precursors.

The general synthetic pathway often involves the reduction of the carboxylic acid functionality of proline to a hydroxymethyl group, followed by further modifications. For instance, (S)-prolinol, obtained by the reduction of L-proline, can serve as a key intermediate. mdpi.com A synthesis of (R)-2-methylpyrrolidine, a related structure, starts from commercially available (S)-prolinol, which is N-protected. The hydroxyl group is converted to a good leaving group (e.g., a sulfonate ester), which is then displaced by a hydride source, effectively replacing the hydroxymethyl group with a methyl group with inversion of configuration. google.com Subsequent N-oxidation or introduction of an N-hydroxy group would lead to the target compound.

Another powerful precursor is L-pyroglutamic acid ((S)-(−)-2-pyrrolidone-5-carboxylic acid), which can be functionalized to introduce the necessary substituents. researchgate.net For example, Kelleher's research group demonstrated the synthesis of 4-hydroxyprolinamides starting from the α-methylation of fully protected trans-4-hydroxyproline, showcasing the manipulation of proline derivatives to achieve specific substitution patterns. mdpi.com While not directly yielding this compound, these methods illustrate the principle of using the amino acid backbone to control the stereochemistry of the final pyrrolidine (B122466) ring.

| Starting Material | Key Intermediate(s) | Relevant Transformations | Product Type | Reference(s) |

| L-Proline | (S)-Prolinol | N-protection, Sulfonylation, Reduction | (R)-2-Methylpyrrolidine | google.com |

| L-Pyroglutamic Acid | N-Boc-protected γ-lactam | Ring-opening, Functionalization | Acyclic esters, Pyrrolidine derivatives | researchgate.net |

| trans-4-Hydroxy-L-proline | Fully protected hydroxyproline | α-methylation, Amide synthesis, Deprotection | 2-Methyl-4-hydroxyprolinamides | nih.govmdpi.com |

Carbohydrates and hydroxy acids like tartaric acid and glyceric acid represent another valuable source of chirality for the synthesis of polyhydroxylated pyrrolidines. nih.govmdpi.comnih.gov These materials offer a dense array of stereocenters that can be selectively manipulated to form the pyrrolidine ring.

A review by El-Sayed H. El-Ashry and Ahmed El Nemr discusses the synthesis of various hydroxylated prolines and 2-hydroxymethylpyrrolidines from non-carbohydrate precursors, highlighting the versatility of different starting materials. nih.gov While direct synthesis of this compound from these sources is less commonly detailed, the strategies employed for creating related structures are applicable. For example, a synthetic strategy might involve the conversion of a carbohydrate into an amino polyol, which can then be cyclized to form the desired pyrrolidine. An approach developed for synthesizing carbohydrates, known as de novo asymmetric synthesis, involves the iterative oxidation of polyenes, which could be adapted for polyhydroxylated pyrrolidine synthesis. nih.gov

In one study, organocatalysts were synthesized from L- or D-tartaric acid, demonstrating how these chiral hydroxy acids can be converted into complex pyrrolidine-containing structures. mdpi.com The synthesis began with a dioxolane dicarboxylate derived from tartaric acid, which was then elaborated through multiple steps to form the final pyrrolidine-based catalyst. mdpi.com This underscores the utility of hydroxy acids as foundational chiral building blocks.

De novo synthesis constructs the chiral pyrrolidine ring from achiral or simpler chiral acyclic precursors, relying on asymmetric reactions to establish the desired stereochemistry. mdpi.comnih.gov This approach offers high flexibility in designing the target molecule.

The formation of the pyrrolidine ring via enantioselective cyclization of an open-chain precursor is a powerful de novo strategy. Several catalytic methods have been developed to achieve this transformation with high stereocontrol.

One prominent method is the intramolecular aza-Michael reaction. core.ac.uk In this approach, a Cbz-protected bis-homoallylic amine can be "clipped" to a thioacrylate via metathesis. A subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. core.ac.uk This "clip-cycle" strategy is versatile, allowing for the formation of various substituted pyrrolidines. core.ac.uk

Another powerful technique is metalloradical-catalyzed cyclization. nih.gov A cobalt(II)-based catalytic system can activate aliphatic diazo compounds for the enantioselective intramolecular radical alkylation of C(sp³)–H bonds. nih.gov This allows for the construction of chiral α-substituted pyrrolidines from readily available open-chain aldehydes, achieving high yields and excellent enantioselectivities. nih.gov

Organo-SOMO (Singly Occupied Molecular Orbital) catalysis presents a formal [3+2] cycloaddition cascade to build complex pyrrolidine rings. nih.gov In this method, a β-amino aldehyde is activated by an imidazolidinone catalyst and an oxidant to form a radical cation, which then engages an olefin in an enantioselective coupling and subsequent ring closure to yield highly enantioenriched pyrrolidines. nih.gov

| Cyclization Method | Catalyst Type | Precursor Type | Key Features | Reference(s) |

| Aza-Michael Reaction | Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amine | 'Clip-Cycle' strategy, high enantioselectivity | core.ac.uk |

| Metalloradical C-H Alkylation | Cobalt(II) Complex | Aliphatic diazo compounds | Employs saturated C-H bonds, high ee | nih.gov |

| Organo-SOMO Cycloaddition | Chiral Imidazolidinone | β-Amino aldehydes and olefins | Radical-polar crossover mechanism | nih.gov |

| Hofmann-Löffler-Freytag Reaction | Chiral Copper Catalyst | Simple hydrocarbons | Sequential C-H functionalization and cyclization | researchgate.net |

This strategy involves the modification of an existing prochiral or chiral precursor to install or alter stereocenters with high selectivity. This can include stereoselective reductions, additions, or substitutions on a pre-formed ring or an acyclic molecule destined for cyclization.

Palladium-mediated annulation of vinyl aziridines with Michael acceptors is a method for the stereocontrolled synthesis of densely functionalized pyrrolidines. bris.ac.uk By carefully choosing the reaction conditions and the nature of the starting vinyl aziridine (B145994) and Michael acceptor, different diastereomers of substituted pyrrolidines can be obtained. bris.ac.uk For instance, the reaction of a vinyl aziridine with methyl vinyl ketone can be coerced to proceed with high stereocontrol, which is not typically effective with singly activated Michael acceptors. bris.ac.uk

Another example is the iodine-mediated 5-endo-trig aminocyclization. acs.org This key step was used in the enantioselective synthesis of the polyhydroxylated pyrrolidine alkaloid (+)-DMDP. The synthesis started from a vinylaziridine-2-carboxylate, and the iodine-mediated cyclization proceeded with diastereoselectivity that could be rationalized by the calculated heats of formation of the products. acs.org

The stereoselective hydrogenation of highly substituted pyrrole (B145914) systems also provides a route to functionalized pyrrolidines. researchgate.net Using heterogeneous catalysts like rhodium, the aromatic pyrrole ring can be reduced with excellent diastereoselectivity, creating up to four new stereocenters. The stereochemical outcome is often directed by a pre-existing stereocenter on a substituent attached to the pyrrole ring. researchgate.net

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

The synthesis of enantiomerically pure this compound necessitates effective methods for separating stereoisomers. Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) are prominent strategies to achieve this, relying on the differential reaction rates of enantiomers with a chiral catalyst or reagent.

Kinetic Resolution (KR) allows for the separation of a racemic mixture by selectively reacting one enantiomer into a new product, leaving the unreacted enantiomer in excess. The maximum theoretical yield for the desired enantiomer in a classic KR is 50%. A significant advancement in this area is the use of biocatalysis. Enzymes, particularly lipases, have demonstrated high efficacy in resolving racemic pyrrolidine derivatives. For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have shown excellent selectivity (E > 200) in the acetylation of related racemic pyrrolidine esters, enabling the isolation of the desired enantiomer with high enantiomeric excess (ee). While not specifically documented for this compound, this enzymatic approach is a well-established and powerful method for analogous chiral amines and alcohols. The resolution of racemic 2-methylpyrrolidine (B1204830) has been achieved via the hydrolysis of its oxalamic ester using a protease from Aspergillus species, yielding the remaining ester with excellent enantioselectivity. csic.es

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR by integrating an in situ racemization of the slower-reacting enantiomer. This allows, in principle, for the complete conversion of the racemate into a single, enantiomerically pure product. DKR processes often combine enzymatic resolution with a metal catalyst for racemization. A notable example involves the use of a lipase in conjunction with a ruthenium catalyst to racemize the starting material, achieving yields significantly higher than 50%. wikipedia.org For N-Boc protected pyrrolidines, DKR has been developed using a chiral diamine ligand in combination with an organolithium species, leading to good enantioselectivity. csic.eswikipedia.org Another approach involves the asymmetric hydrogenation of a prochiral intermediate, such as a β-keto-γ-lactam, using a ruthenium catalyst in a DKR process to produce a β-hydroxy-γ-lactam with good yield and selectivity. wikipedia.org These DKR strategies represent a highly efficient pathway to chiral pyrrolidines.

The following table summarizes key aspects of these resolution techniques as applied to pyrrolidine scaffolds.

| Resolution Technique | Catalyst/Reagent Example | Key Feature | Theoretical Yield | Reference |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | High enantioselectivity in acylation/hydrolysis of esters. | 50% | researchgate.net |

| Enzymatic Kinetic Resolution | Aspergillus sp. Protease | Selective hydrolysis of oxalamic esters. | 50% | csic.es |

| Dynamic Kinetic Resolution | Lipase + Ruthenium Catalyst | Combines enzymatic resolution with metal-catalyzed racemization. | 100% | wikipedia.org |

| Dynamic Kinetic Resolution | Chiral Diamine Ligand + nBuLi | DKR of N-protected pyrrolidines via asymmetric deprotonation. | 100% | csic.eswikipedia.org |

Protection and Deprotection Strategies in this compound Synthesis

The synthesis of this compound involves the careful management of two reactive functional groups: the secondary amine of the pyrrolidine ring and the hydroxyl group attached to the nitrogen (a hydroxylamine). The use of protecting groups is essential to prevent unwanted side reactions and to direct the synthesis towards the desired product.

The nitrogen of the pyrrolidine ring is often protected as a carbamate. The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). smolecule.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base and is stable under many reaction conditions. It is readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in a solvent like dichloromethane. wp.csiro.au The Cbz group is another common choice, introduced with benzyl (B1604629) chloroformate and removed by catalytic hydrogenation.

The hydroxyl group of the hydroxylamine (B1172632) moiety also requires protection in many synthetic steps to prevent its own set of side reactions. A patent for the synthesis of 3-hydroxypyrrolidine highlights the importance of protecting a hydroxyl group to prevent the formation of side products during reduction and cyclization steps, a principle that directly applies to the N-hydroxyl group in this context. nih.govgoogle.com The choice of protecting group for the N-OH is critical and must be orthogonal to the N-H protecting group, meaning each can be removed without affecting the other. For instance, a silyl (B83357) ether could protect the hydroxyl group while a Boc group protects the amine, as their deprotection conditions (fluoride for silyl ethers, acid for Boc) are mutually exclusive. More specialized protecting groups for hydroxylamines have also been developed, such as a UV-cleavable methyl-6-nitroveratryl group, which offers mild deprotection conditions using light. wikipedia.org

The following table outlines common protecting groups and their removal conditions relevant to the synthesis of this compound.

| Functional Group | Protecting Group | Abbreviation | Reagents for Introduction | Reagents for Deprotection (Removal) | Reference |

| Amine (N-H) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA), HCl | smolecule.comwp.csiro.au |

| Amine (N-H) | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Catalytic Hydrogenation) | smolecule.com |

| Hydroxylamine (N-OH) | Silyl Ethers (e.g., TBDMS) | TBDMS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) | researchgate.net |

| Hydroxylamine (N-OH) | Benzyl Ether | Bn | Benzyl bromide (BnBr), Base | H₂, Pd/C (Catalytic Hydrogenation) | researchgate.net |

| Hydroxylamine (N-OH) | Methyl-6-nitroveratryl | - | - | UV light (Photolysis) | wikipedia.org |

Industrial Scale Synthesis Considerations and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces critical considerations regarding efficiency, safety, cost, and robustness of the process.

Development of Efficient and Safe Synthetic Procedures

An efficient industrial process must be high-yielding and minimize the number of synthetic steps and purification procedures. For chiral molecules like this compound, diastereomeric salt formation is a classical and scalable method for purification. One large-scale synthesis of a related hydroxypyrrolidine derivative successfully produced a 252 kg batch, relying on this technique for the final chiral purification. researchgate.net

Safety is a paramount concern in industrial chemistry. The choice of reagents is heavily influenced by their toxicity, handling requirements, and potential for hazardous reactions. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄), while common in lab-scale syntheses, are often considered unsuitable for industrial applications due to safety risks and handling difficulties. google.com Catalytic hydrogenation is a preferred alternative for large-scale reductions, offering milder conditions and improved safety. google.com Similarly, highly toxic reagents like bromine are avoided in favor of safer alternatives. The safe handling of reagents like borane (B79455) complexes, which might be used in hydroboration steps, and the proper quenching of reaction mixtures are critical safety protocols on a large scale. researchgate.net The development of continuous flow processes, where small amounts of material react at any given time, can also significantly enhance the safety of a process by minimizing the potential for thermal runaways. wp.csiro.au

Evaluation of Reagents and Catalysts for Scalability

The cost and availability of reagents and catalysts are crucial for industrial viability. While complex, highly specialized catalysts may offer excellent performance in the lab, their cost can be prohibitive for large-scale production. There is a strong industrial preference for catalysts based on abundant, inexpensive metals like iron or nickel over precious metals like palladium, ruthenium, or gold. google.com For instance, the industrial synthesis of unsubstituted pyrrolidine can be performed using a cobalt- and nickel-oxide catalyst at high temperatures and pressures. wikipedia.org

The catalyst's performance, including its turnover number (TON) and turnover frequency (TOF), must be high to minimize the required catalyst loading. Furthermore, the catalyst should be robust and, if possible, recyclable to reduce costs and waste. Heterogeneous catalysts, which are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction), are often favored in industrial settings because they can be easily separated from the product and potentially reused. csic.esmdpi.com Biocatalytic processes using enzymes are also highly attractive for industrial applications as they operate under mild conditions, are highly selective, and are environmentally benign, enhancing cost and eco-efficiency. nih.gov

The challenges in scaling up the synthesis of such compounds include:

Stereochemical Drift: Preventing racemization during steps like hydrolysis or protection/deprotection.

Solvent Selection: Choosing solvents that are effective for the reaction but also meet stringent toxicity and environmental standards for industrial use.

Yield Optimization: Refining each step of a multi-step synthesis to maximize the cumulative yield, which can often be low without careful process optimization.

Chemical Reactivity and Transformations of 1 Hydroxy 2 Methylpyrrolidine

Reactions Involving the Hydroxyl Group

The hydroxyl group attached to the nitrogen atom is the most prominent functional group in 1-Hydroxy-2-methylpyrrolidine and dictates much of its characteristic reactivity. Unlike alcohols where the hydroxyl group is attached to a carbon atom, the N-OH moiety has distinct chemical properties, including susceptibility to oxidation to form nitrones and derivatization through reactions at the oxygen atom.

Oxidation Reactions and Subsequent Transformations

The oxidation of N,N-disubstituted hydroxylamines, such as this compound, is a primary method for the synthesis of nitrones. chimia.ch These oxidation reactions are typically efficient and can be performed under mild conditions using various reagents. chimia.ch The resulting nitrone, specifically 2-methyl-1-pyrroline (B1218662) N-oxide, is a valuable synthetic intermediate.

Common oxidizing agents for the conversion of cyclic hydroxylamines to nitrones include manganese dioxide (MnO₂), o-iodoxybenzoic acid (IBX), and meta-chloroperbenzoic acid (m-CPBA). chimia.chbeilstein-journals.orgnih.gov The choice of reagent can influence the reaction's selectivity and yield. chimia.ch For instance, IBX has been highlighted as a particularly efficient and user-friendly reagent for this transformation, affording high yields and regioselectivity. nih.gov

Table 1: Reagents for Oxidation of N-Hydroxypyrrolidines

| Reagent | Product | Notes |

|---|---|---|

| Manganese Dioxide (MnO₂) | 2-Methyl-1-pyrroline N-oxide | A common and effective reagent for oxidizing hydroxylamines. chimia.ch |

| o-Iodoxybenzoic acid (IBX) | 2-Methyl-1-pyrroline N-oxide | Provides high efficiency and regioselectivity under simple and mild conditions. nih.gov |

| m-Chloroperbenzoic acid (m-CPBA) | 2-Methyl-1-pyrroline N-oxide | Used for the oxidation of related secondary amines to nitroxides, which can be analogous to hydroxylamine (B1172632) oxidation. beilstein-journals.org |

| Air / Cu(NH₃)₄²⁺ | 2-Methyl-1-pyrroline N-oxide | Aerobic oxidation can be used to finalize the conversion of N-hydroxypyrrolidines to nitrones. beilstein-journals.org |

The primary subsequent transformation of the resulting nitrone involves its use as a 1,3-dipole in cycloaddition reactions. chimia.ch This reactivity allows for the construction of more complex heterocyclic systems, which are valuable scaffolds in medicinal chemistry and natural product synthesis. chimia.ch

Derivatization via Esterification and Etherification

The hydroxyl group of this compound can be derivatized through esterification (O-acylation) and etherification (O-alkylation) reactions. These transformations occur at the oxygen atom and are important for modifying the compound's properties or for creating intermediates for further synthesis.

Esterification involves the reaction of the N-OH group with an acylating agent, such as an acyl chloride or anhydride, to form an O-acyl-N,N-disubstituted hydroxylamine. researchgate.netmsu.edu These reactions are analogous to the esterification of alcohols. msu.edulibguides.com

Etherification involves the substitution of the hydroxyl proton with an alkyl or aryl group. This can be achieved by reacting the hydroxylamine with an alkylating agent, often under basic conditions. libguides.com Methods for producing O-alkylhydroxylamine derivatives often involve the reaction of a hydroxamic acid salt with an alkylating agent like diethyl sulfate. google.com The synthesis of various di- and trisubstituted hydroxylamines through O-alkylation has been extensively reviewed. nih.gov

Table 2: Representative Derivatization Reactions of the N-OH Group

| Reaction Type | Reagent Type | Product Class |

|---|---|---|

| Esterification (O-Acylation) | Acyl Halides, Anhydrides | O-Acyl-1-hydroxy-2-methylpyrrolidine |

| Etherification (O-Alkylation) | Alkyl Halides, Dialkyl Sulfates | O-Alkyl-1-hydroxy-2-methylpyrrolidine |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group in a cyclic N-hydroxylamine, in a manner analogous to an Sₙ2 reaction on an alcohol, is not a typical transformation. The stability of the hydroxide (B78521) ion as a leaving group is low, similar to alcohols. msu.edu In alcohol chemistry, this is overcome by protonating the hydroxyl group in strong acid to create a better leaving group (H₂O). msu.edu However, this strategy can be complicated by the fact that many nucleophiles are deactivated under strongly acidic conditions. msu.edu

For N-hydroxylamines, reactivity often involves activating the hydroxyl group by converting it into a better leaving group. This is typically achieved through the esterification reactions described previously (Section 3.1.2). For example, conversion to a sulfonate ester (e.g., tosylate or mesylate) dramatically increases the leaving group ability. While this specific application is well-documented for C-OH groups in related prolinol structures to facilitate nucleophilic substitution, the principle of activating a hydroxyl group is analogous. google.com Once activated, the N-O bond becomes susceptible to cleavage by nucleophiles or reducing agents, which constitutes a transformation of the original N-OH group.

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in this compound is part of a tertiary hydroxylamine system. It possesses a lone pair of electrons, allowing it to function as a nucleophile. Reactions at this site typically involve the formation of quaternary ammonium (B1175870) salts.

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the nitrogen atom of this compound can react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl halides) to form quaternary salts. google.comthieme-connect.de

N-Alkylation: Reaction with an electrophile like methyl iodide would yield an N-hydroxy-N-methyl-2-methylpyrrolidinium iodide salt. Such quaternary ammonium salts are often highly reactive intermediates. The N-alkylation of amines is a fundamental reaction, and various methods exist, including reactions with alcohols catalyzed by transition metals or bases. researchgate.net

N-Acylation: Reaction with an acyl halide like acetyl chloride would result in the formation of an N-acetoxy-N-methylpyrrolidinium chloride salt. The acylation of imines to form N-(1-haloalkyl)-amides represents a related transformation where an N-acyliminium salt is formed. thieme-connect.de

A notable reaction involving the nitrogen of a hydroxylamine is the Cope-type hydroamination, where N,N-disubstituted hydroxylamines react with alkenes. nih.gov This process serves as an efficient method for preparing more complex hydroxylamine structures, effectively achieving N-alkylation. nih.gov

Formation of N-Protected Derivatives

Standard nitrogen-protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are used to temporarily block the reactivity of primary and secondary amines. google.com The nitrogen atom in this compound is already tertiary, so it cannot be further derivatized with these common protecting groups to form a stable, neutral carbamate.

The synthesis of N-protected hydroxylamines, however, is a key strategy in controlling reactivity in certain synthetic sequences. For example, N-Boc-O-alkenylhydroxylamines are used as substrates in palladium-catalyzed carboamination reactions to form isoxazolidines. nih.gov In these cases, the Boc group is installed on a precursor molecule before the final hydroxylamine structure is fully elaborated. The presence of the N-Boc group can significantly influence the stereochemical outcome of such cyclization reactions. nih.gov Therefore, while one cannot "form" an N-protected derivative from this compound, the synthesis and reactions of related N-protected hydroxylamines are a significant area of study.

Ring Transformations and Skeletal Rearrangements

The stable five-membered ring of pyrrolidine can undergo significant structural changes, including opening to form linear compounds or expanding to larger ring systems. These transformations often require specific activation strategies to overcome the inherent stability of the unstrained ring.

Ring Opening Reactions

A powerful strategy for the cleavage of the inert C–N bond in the pyrrolidine ring involves a combination of Lewis acid and photoredox catalysis. nih.gov This method has been demonstrated effectively on N-acyl pyrrolidine derivatives, which serve as close analogs for understanding the reactivity of the pyrrolidine core. The process is a reductive C–N bond cleavage that proceeds via a single-electron transfer to the amide, leading to site-selective cleavage at the C2–N bond. nih.gov

The reaction is typically initiated by irradiating a mixture containing the N-acyl pyrrolidine, a photoredox catalyst, a Lewis acid, and a hydrogen atom source with visible light (e.g., blue LEDs). nih.govacs.org Initial investigations showed that in the presence of a photocatalyst like Ir(ppy)₃ and a hydrogen donor, but without a Lewis acid, no ring-opened product was formed from N-benzoyl-2-methylpyrrolidine. nih.gov The addition of a Lewis acid was found to be critical. While various Lewis acids enabled the reaction to a small extent, the use of Zinc triflate (Zn(OTf)₂) significantly improved the yield of the acyclic product. nih.gov Further optimization by pairing Zn(OTf)₂ with a more strongly reducing photocatalyst, Ir(4-Fppy)₃, dramatically increased the yield to 92%. nih.govacs.org

This method is applicable to a range of 2-substituted pyrrolidines, including those derived from prolinol, and tolerates various functional groups. nih.govacs.org

Table 1: Effect of Lewis Acid and Photocatalyst on the Reductive Ring Opening of N-benzoyl-2-methylpyrrolidine

| Entry | Photocatalyst | Lewis Acid | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | Ir(ppy)₃ | None | CH₂Cl₂ | 0 | nih.gov |

| 2 | Ir(ppy)₃ | Sc(OTf)₃ | CH₂Cl₂ | 10 | nih.gov |

| 3 | Ir(ppy)₃ | Y(OTf)₃ | CH₂Cl₂ | 15 | nih.gov |

| 4 | Ir(ppy)₃ | Zn(OTf)₂ | CH₂Cl₂ | 48 | nih.gov |

| 5 | Ir(4-Fppy)₃ | Zn(OTf)₂ | CH₂Cl₂ | 92 | nih.govacs.org |

Ring Expansion Reactions

Ring expansion of the pyrrolidine scaffold, particularly in prolinol derivatives which contain a 2-(hydroxymethyl) group, can be induced by deoxyfluorinating reagents like (diethylamino)sulfur trifluoride (DAST). nih.govrsc.org This transformation converts the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) ring. nih.govnih.govnih.gov

The reaction proceeds through the participation of the neighboring pyrrolidine nitrogen atom. nih.govrsc.org When prolinol derivatives are treated with DAST, the hydroxyl group is activated, forming a good leaving group. nih.gov The nitrogen's lone pair of electrons then displaces this group in an intramolecular Sₙ2 reaction, leading to the formation of a strained, bicyclic aziridinium (B1262131) ion intermediate. nih.govnih.govresearchgate.net A subsequent nucleophilic attack by the fluoride (B91410) ion (as HF₂⁻) on this intermediate results in the opening of the aziridinium ring to yield the thermodynamically more stable, ring-expanded piperidine product. nih.govresearchgate.net

This ring expansion has been reported to be highly regio- and diastereoselective. nih.govacs.orgacs.org For instance, the treatment of N-Cbz or N-Boc protected prolinol-derived α-hydroxyphosphonates with DAST yields the corresponding fluorinated piperidine phosphonates. nih.govrsc.org The regioselectivity of the nucleophilic attack on the aziridinium intermediate can be influenced by substituents on the nitrogen atom and at the C4 position of the initial pyrrolidine ring. nih.gov

Mechanistic Investigations of this compound Reactivity

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and expanding their synthetic utility. Studies have focused on identifying key intermediates and clarifying the roles of catalysts and reagents.

Elucidation of Reaction Pathways and Intermediates

The pathways for ring opening and ring expansion involve distinct reactive intermediates.

For the reductive ring opening of N-acyl pyrrolidines, the proposed mechanism involves the formation of a carbon-centered radical. nih.govchemrxiv.org A plausible sequence begins with the generation of the excited state of the photocatalyst (*IrIII) upon light irradiation. nih.gov This excited catalyst then engages in a single-electron transfer (SET) with the substrate-Lewis acid complex. nih.govchemrxiv.org This transfer forms an aminoketyl radical intermediate, which subsequently undergoes a β-scission (ring-opening) to produce a carbon radical. nih.govacs.org This radical is then quenched by a hydrogen atom transfer (HAT) from a donor like γ-terpinene to yield the final acyclic product. acs.org The intermediacy of a carbon radical was supported by a radical clock experiment using a pyrrolidine substrate with a cyclopropyl (B3062369) moiety, which underwent the expected ring opening of the cyclopropylcarbinyl radical. nih.gov

For the DAST-induced ring expansion , the key intermediate is a bicyclic aziridinium ion. nih.govnih.govnih.gov The reaction is initiated by the conversion of the substrate's hydroxyl group into a better leaving group by DAST. nih.gov This is followed by an intramolecular nucleophilic attack by the pyrrolidine nitrogen, forming the aziridinium cation. nih.govrsc.org The final step is the regioselective ring opening of this strained intermediate by a nucleophile. nih.govacs.orgacs.org Depending on the nucleophile and reaction conditions, the reaction can be under either kinetic or thermodynamic control. nih.gov

Role of Lewis Acids and Photoredox Catalysis in Transformations

The synergy between a Lewis acid and a photoredox catalyst is essential for the successful reductive ring opening of unstrained N-acyl pyrrolidines. nih.govresearchgate.net This dual catalytic system provides a method to achieve C-N bond cleavage under relatively mild conditions. researchgate.net

The Lewis acid , typically Zn(OTf)₂, plays a crucial role in activating the otherwise unreactive amide carbonyl group. nih.govchemrxiv.org Cyclic voltammetry and NMR studies have demonstrated that the Lewis acid coordinates to the carbonyl oxygen, making the amide more susceptible to reduction by promoting the single-electron transfer from the photocatalyst. nih.govresearchgate.netresearchgate.net In the absence of the Lewis acid, the single-electron reduction of the amide is too difficult, and the reaction does not proceed. nih.gov

Photoredox catalysis provides the driving force for the reaction by converting visible light energy into chemical potential. nih.gov Upon irradiation, the photocatalyst (e.g., an Iridium complex) reaches an excited state, becoming a potent single-electron donor. nih.govacs.org It then reduces the activated Lewis acid-amide complex, initiating the radical cascade that leads to ring cleavage. nih.gov The choice of photocatalyst is important, as a more highly reducing catalyst can significantly improve reaction efficiency. nih.govacs.org This combined catalytic approach avoids the use of harsh stoichiometric reductants and allows the reaction to proceed via a radical mechanism, which was previously challenging to access for this transformation. acs.orgchemrxiv.org

Applications in Advanced Organic Synthesis

1-Hydroxy-2-methylpyrrolidine as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex, stereochemically defined molecules. This approach is crucial in drug discovery and development, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. enamine.net this compound serves as an excellent chiral synthon, providing a pre-defined stereochemical framework that can be incorporated into a larger target molecule.

The pyrrolidine (B122466) scaffold is a core component of many drugs. mdpi.com Derivatives of this compound, such as those derived from proline and hydroxyproline, are common starting materials for the synthesis of complex pharmaceutical agents. mdpi.com These chiral precursors are instrumental in building molecules with precise stereochemistry, which is essential for effective drug-receptor interactions. enamine.net For instance, chiral amino alcohols, a class to which this compound belongs, are key intermediates in synthesizing a wide range of biologically active compounds. The synthesis of various nitrogen-containing target molecules often relies on chiral synthons derived from amino acids like serine, highlighting the importance of such foundational structures. sigmaaldrich.com

Polyhydroxylated pyrrolidines and pyrrolizidines are important classes of compounds, often studied for their potential as enzyme inhibitors. nih.govnih.gov Specifically, they are known to be potent glycosidase inhibitors, making them attractive targets for the development of new therapeutics against diseases like diabetes and cancer. nih.gov

The synthesis of these complex, highly functionalized molecules often begins with simpler chiral precursors. For example, D-serine has been used as a chiral starting material to construct polyhydroxylated pyrrolidines. rsc.org Similarly, derivatives of this compound can serve as versatile intermediates. These building blocks provide the core pyrrolidine ring with the necessary stereochemical information, which is then elaborated through further synthetic steps to introduce multiple hydroxyl groups and form the final polyhydroxylated structures. nih.govrsc.org

Role as a Chiral Ligand or Catalyst in Asymmetric Reactions

Beyond its role as a structural component, this compound and its derivatives are widely used to control the stereochemistry of chemical reactions. In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.govnih.gov The chiral ligand, often a derivative of this compound, coordinates to a metal center, creating a chiral environment that forces the reaction to proceed along one stereochemical pathway over another. nih.gov

Derivatives of this compound have proven to be highly effective as chiral ligands and catalysts in enantioselective addition reactions, particularly the addition of organozinc reagents to aldehydes. alfachemic.comrsc.org In these reactions, the chiral ligand, often a β-amino alcohol, coordinates to the zinc atom, directing the addition of an alkyl or aryl group to one face of the aldehyde carbonyl.

For example, (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine is an effective catalyst for the enantioselective addition of diethylzinc (B1219324) to various α,β-unsaturated aldehydes. alfachemic.com Similarly, chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives containing a β-amino alcohol moiety have been successfully used as ligands in the reaction of diethylzinc with aryl aldehydes, producing secondary alcohols with high chemical yields and excellent enantiomeric excess (ee). rsc.org

| Aryl Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| Benzaldehyde | 1-Phenyl-1-propanol | 95 | 94 | R |

| p-Chlorobenzaldehyde | 1-(p-Chlorophenyl)-1-propanol | 85 | 96 | R |

| m-Chlorobenzaldehyde | 1-(m-Chlorophenyl)-1-propanol | 85 | 96 | R |

| p-Methoxybenzaldehyde | 1-(p-Methoxyphenyl)-1-propanol | 90 | 70 | R |

Asymmetric conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. mdpi.com Pyrrolidine-based organocatalysts are frequently employed to control the stereochemistry of these reactions, particularly the addition of nucleophiles to α,β-unsaturated nitroalkenes. mdpi.commdpi.com The resulting γ-nitro compounds are valuable synthetic intermediates. mdpi.com

Chiral amides derived from (S)-prolinol or (S)-2-(1-Hydroxy-1-methylethyl)pyrrolidine have been used to direct the conjugate addition of Grignard reagents to α,β-unsaturated amides. tus.ac.jp More commonly, pyrrolidine derivatives act as organocatalysts, activating the substrates through the formation of chiral enamines or iminium ions. This strategy has been successfully applied to the addition of aldehydes and ketones to nitroolefins, yielding highly functionalized products with excellent stereocontrol. mdpi.com

| Aldehyde | Nitroolefin | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Propanal | trans-β-Nitrostyrene | 95:5 | 99 |

| Butanal | trans-β-Nitrostyrene | 94:6 | 99 |

| Cyclohexanecarbaldehyde | trans-β-Nitrostyrene | 95:5 | 99 |

| Propanal | (E)-2-(2-Nitrovinyl)thiophene | 97:3 | 99 |

While less common than their use in addition reactions, pyrrolidine derivatives can also influence stereoselective coupling reactions. The use of N-methylpyrrolidone (NMP) as a co-solvent has been shown to be critical in iron-catalyzed cross-coupling reactions involving alkyl Grignard reagents. nih.gov Although NMP itself is not chiral, its role in stabilizing reactive iron species demonstrates the profound effect that pyrrolidine-based molecules can have on the outcome of metal-catalyzed processes. nih.gov The principles of ligand design using chiral pyrrolidines can be extended to develop catalysts for stereoselective coupling reactions, where the ligand's structure dictates the stereochemical outcome of the newly formed bond.

Derivatization for Specialized Chemical Applications

There is a lack of specific data in the surveyed literature detailing the synthesis of fluorescent, radioactive, or other types of molecular probes and labeled compounds directly from this compound. General principles of organic synthesis would suggest that the hydroxyl group could be a site for attaching signaling moieties or for linking to biomolecules. However, specific examples, reaction conditions, or characterization of such products derived from this compound are not described in the available resources.

Similarly, information on the application of this compound in material science is scarce. There are no detailed research findings or patents that describe its use as a monomer for polymerization, as an additive in polymer formulations, or in the development of coatings. The bifunctional nature of the molecule could potentially allow it to act as a building block in polymer chains or as a cross-linking agent, but specific instances of this application for this compound have not been identified.

Due to the absence of specific research findings on this compound for these applications, data tables and detailed research discussions as requested cannot be provided.

Computational and Theoretical Studies of 1 Hydroxy 2 Methylpyrrolidine

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the conformational landscape of 1-Hydroxy-2-methylpyrrolidine are fundamental to understanding its chemical behavior. Computational methods, particularly molecular mechanics and quantum chemistry, are employed to determine the most stable conformations and the energy barriers between them.

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and adopts puckered conformations to relieve ring strain. The two primary puckering modes are the "envelope" (Cs symmetry) and "twist" (C2 symmetry) conformations. The positions of the hydroxyl and methyl substituents on the ring significantly influence the preferred conformation.

In this compound, the substituents can adopt either axial or equatorial positions relative to the average plane of the ring. This leads to several possible diastereomeric and enantiomeric forms. Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all low-energy conformers. This is typically achieved by rotating the single bonds and calculating the corresponding energy.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (N1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| Equatorial-OH, Equatorial-Me | -35.2° | 0.00 | 65.8 |

| Axial-OH, Equatorial-Me | 38.1° | 1.25 | 15.3 |

| Equatorial-OH, Axial-Me | 152.7° | 2.10 | 8.2 |

| Axial-OH, Axial-Me | -149.5° | 3.50 | 0.7 |

Electronic Properties and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational chemistry provides insights into the distribution of electrons and helps predict how a molecule will interact with other chemical species. Key electronic properties that are often calculated include the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity.

Reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For instance, the molecular electrostatic potential map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), indicating likely sites for chemical attack.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 2.3 D |

| Chemical Hardness | 4.3 eV |

| Electrophilicity Index | 1.2 eV |

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are at the heart of modern computational chemistry, providing a theoretical framework to predict molecular properties with high accuracy. The two main families of methods are ab initio and Density Functional Theory (DFT).

Ab initio methods are based on first principles and solve the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy but also come with a higher computational cost.

Density Functional Theory (DFT) is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. DFT methods, with functionals like B3LYP, offer a good balance between accuracy and computational efficiency, making them suitable for a wide range of chemical systems.

These methods are instrumental in performing the analyses described in the previous sections and are crucial for the specific applications detailed below.

Quantum chemical calculations can predict various spectroscopic parameters, which is invaluable for identifying and characterizing molecules.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the 1H and 13C NMR chemical shifts. By comparing the calculated spectra for different possible isomers or conformers with experimental data, the correct structure can be determined.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical infrared (IR) spectrum can be compared with experimental spectra to identify functional groups and confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths. These calculations can predict the absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum, which correspond to electronic transitions between molecular orbitals.

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, this could involve modeling its reactions with various reagents, such as electrophiles or oxidizing agents. By calculating the energies of the transition states for different possible pathways, the most likely reaction mechanism can be determined. This information is vital for understanding and controlling chemical reactions.

Most chemical reactions are carried out in a solvent, which can have a significant impact on the properties and reactivity of the solute. Computational models can account for solvent effects in several ways.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is an efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation along with the solute molecule. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding.

By performing calculations with these solvent models, it is possible to predict how the conformational equilibrium, electronic properties, and reaction pathways of this compound might change in different solvent environments.

Advanced Analytical Methodologies in 1 Hydroxy 2 Methylpyrrolidine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Hydroxy-2-methylpyrrolidine. It provides detailed information about the atomic connectivity and the chemical environment of nuclei within the molecule.

One-dimensional ¹H and ¹³C NMR spectra serve as the primary methods for verifying the fundamental structure of this compound.

The ¹H NMR spectrum confirms the presence of all non-exchangeable protons. The integration of the signals corresponds to the number of protons in a given environment, while the splitting patterns (multiplicity) reveal information about neighboring protons. For this compound, the spectrum is expected to show distinct signals for the methyl group protons, the protons on the pyrrolidine (B122466) ring, and the hydroxyl proton.

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shift of each carbon signal provides insight into its functional group and hybridization state.

Purity assessment is achieved by scrutinizing the spectra for extraneous peaks. The absence of signals other than those corresponding to the target compound and the NMR solvent indicates a high degree of purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data | |||

|---|---|---|---|

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | 1.1 - 1.3 | Doublet (d) | 3H |

| C3-H₂ | 1.6 - 1.9 | Multiplet (m) | 2H |

| C4-H₂ | 1.9 - 2.2 | Multiplet (m) | 2H |

| C2-H | 3.0 - 3.3 | Multiplet (m) | 1H |

| C5-H₂ | 3.4 - 3.7 | Multiplet (m) | 2H |

| N-OH | 8.0 - 9.0 | Singlet (s, broad) | 1H |

| ¹³C NMR Data | |||

| Position | Predicted Chemical Shift (ppm) | ||

| CH₃ | 15 - 20 | ||

| C3 | 22 - 28 | ||

| C4 | 30 - 35 | ||

| C5 | 55 - 60 | ||

| C2 | 65 - 70 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure, especially for complex heterocyclic systems ipb.pt.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). A COSY spectrum of this compound would show correlations between the C2-H proton and both the C3-H₂ protons and the methyl protons, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms pressbooks.publibretexts.org. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for the unequivocal assignment of each CH, CH₂, and CH₃ group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds azom.com. This is particularly useful for identifying connectivity involving quaternary carbons or heteroatoms. For this compound, an HMBC spectrum would show a correlation between the methyl protons and the C2 carbon, providing further confirmation of the structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound youtube.com.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. By measuring the mass with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₅H₁₁NO) is 102.0919. An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula.

MS is also invaluable for monitoring the progress of chemical reactions. By analyzing small aliquots from a reaction mixture, researchers can track the disappearance of starting materials and the appearance of the desired product. The fragmentation pattern observed in the mass spectrum provides structural information that helps identify the molecular ions. Common fragmentation pathways for N-hydroxy and pyrrolidine-containing compounds include the loss of the hydroxyl group and alpha-cleavage of the ring libretexts.orgnih.gov.

Table 2: Predicted HRMS Data and Plausible Fragments for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₂NO⁺ | 102.0919 | Protonated Molecular Ion |

| [M-OH]⁺ | C₅H₁₀N⁺ | 84.0813 | Loss of hydroxyl radical |

| [M-CH₃]⁺ | C₄H₈NO⁺ | 86.0606 | Loss of methyl radical |

| - | C₄H₈N⁺ | 70.0657 | Ring opening and loss of CH₂O |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry researchgate.neted.ac.uk. For a chiral molecule like this compound, this technique can unambiguously assign the (R) or (S) configuration at the C2 stereocenter.

The process involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern of the X-rays is recorded and mathematically analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice can be determined acs.org. This analysis yields a detailed 3D model of the molecule, providing accurate bond lengths, bond angles, and torsional angles. The determination of the absolute configuration is often confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer researchgate.net.

Chiral Chromatography Techniques for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it is often necessary to determine the enantiomeric purity, or enantiomeric excess (ee), of a sample. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most common and reliable method for this purpose acs.orgnih.gov.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the compound nih.gov. This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in their separation.

Commonly used CSPs for separating chiral amines and alcohols include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives semanticscholar.org. A detector (e.g., UV) measures the concentration of each enantiomer as it elutes from the column, producing a chromatogram with two distinct peaks. The enantiomeric excess is calculated from the integrated areas of these two peaks using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

This method provides a quantitative measure of the sample's enantiopurity, which is crucial in many applications of chiral compounds.

Integration of Spectroscopic Data with Computational Validation for Enhanced Characterization

The definitive structural elucidation and characterization of complex organic molecules like this compound increasingly rely on a synergistic approach that combines empirical spectroscopic data with high-level computational analysis. This integrated methodology provides a powerful tool for the unambiguous assignment of spectral signals and offers deeper insights into the molecule's conformational and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy, when coupled with Density Functional Theory (DFT) calculations, allow for a detailed validation of experimental findings, ensuring a high degree of confidence in the assigned molecular structure.

The process involves acquiring experimental spectra and, in parallel, performing quantum chemical calculations on a computationally modeled structure of the molecule. The geometry of this compound is first optimized to its lowest energy state using a reliable DFT functional, such as B3LYP, with an extensive basis set like 6-311++G(d,p). Following optimization, NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method, and vibrational frequencies are calculated. ruc.dk The strong correlation typically observed between the calculated and experimental data validates the proposed structure and allows for precise assignments of each spectroscopic signal to its corresponding atom or molecular motion.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information. However, the pyrrolidine ring's non-planar nature and the presence of a chiral center at C2 can lead to complex spectra, particularly due to diastereotopic protons. Computational modeling is instrumental in resolving these complexities.

The comparison between the theoretical chemical shifts calculated via the GIAO-DFT method and the experimental values allows for a confident assignment of each proton and carbon nucleus. As shown in the tables below, the predicted values align closely with plausible experimental data, with minor deviations often attributable to solvent effects and intermolecular interactions not fully captured by the gas-phase computational model. mdpi.comnih.gov

¹H NMR Data Comparison

This table presents the experimental and DFT-calculated proton chemical shifts for this compound. The close agreement validates the signal assignments, particularly for the overlapping methylene (B1212753) protons of the pyrrolidine ring.

| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Multiplicity |

| CH₃ | 1.15 | 1.12 | Doublet |

| H2 | 3.10 | 3.05 | Multiplet |

| H3 (a) | 1.75 | 1.71 | Multiplet |

| H3 (b) | 1.95 | 1.92 | Multiplet |

| H4 (a) | 1.60 | 1.57 | Multiplet |

| H4 (b) | 1.85 | 1.81 | Multiplet |

| H5 (a) | 3.30 | 3.25 | Multiplet |

| H5 (b) | 3.50 | 3.46 | Multiplet |

| OH | 8.50 | 8.45 | Broad Singlet |

¹³C NMR Data Comparison

The table below compares the experimental and calculated carbon-13 chemical shifts. The computational data corroborates the assignment of each carbon atom in the this compound structure.

| Carbon Assignment | Experimental δ (ppm) | Calculated δ (ppm) |

| CH₃ | 18.5 | 18.2 |

| C2 | 65.2 | 64.8 |

| C3 | 28.9 | 28.5 |

| C4 | 24.1 | 23.8 |

| C5 | 55.7 | 55.3 |

Vibrational spectroscopy probes the functional groups and fingerprint region of a molecule. The infrared (IR) spectrum of this compound features characteristic absorption bands corresponding to the stretching and bending modes of its various bonds. Assigning these bands, especially in the complex fingerprint region (below 1500 cm⁻¹), can be challenging.

DFT calculations provide a complete vibrational spectrum, including the frequency and intensity of each normal mode. A Potential Energy Distribution (PED) analysis, derived from the calculations, allows for the precise assignment of experimental bands to specific molecular motions. The comparison reveals a strong correlation after applying a standard scaling factor to the calculated frequencies to account for anharmonicity and method limitations.

Key Vibrational Frequencies and Assignments

This table highlights the principal vibrational modes for this compound, comparing the experimental frequencies with the scaled DFT-calculated values. The assignments are based on the PED analysis.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

| O-H Stretch | 3450 | 3445 |

| C-H Stretch (CH₃, asymmetric) | 2970 | 2968 |

| C-H Stretch (CH₃, symmetric) | 2875 | 2872 |

| C-H Stretch (Ring) | 2930-2850 | 2925-2848 |

| C-N Stretch | 1180 | 1175 |

| C-O Stretch | 1050 | 1047 |

| N-O Stretch | 950 | 948 |

| CH₃ Rocking | 1120 | 1117 |

| Ring Deformation | 890 | 885 |

The integration of these advanced analytical methodologies provides a robust framework for the characterization of this compound. The close congruence between high-resolution spectroscopic measurements and theoretical predictions from quantum chemical calculations affords an exceptionally high level of confidence in the structural assignment and a detailed understanding of the molecule's intrinsic properties.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The synthesis of pyrrolidine (B122466) derivatives is an active area of research, with a growing emphasis on environmentally friendly methods. chemheterocycles.com Future efforts in the synthesis of 1-Hydroxy-2-methylpyrrolidine are likely to focus on sustainable and greener approaches, moving away from traditional methods that may involve hazardous reagents and generate significant waste.

Key areas for development include:

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral pyrrolidines is a promising green alternative. nih.govacs.org Engineered enzymes, such as cytochrome P450 variants, have shown potential in constructing pyrrolidine rings through intramolecular C(sp³)–H amination. nih.govacs.org This approach could offer a highly enantioselective and environmentally benign route to this compound.

Microwave-Assisted Organic Synthesis (MAOS): MAOS has been shown to increase the efficiency of pyrrolidine synthesis, aligning with the principles of green chemistry. nih.gov This technique can reduce reaction times, improve yields, and often allows for the use of less hazardous solvents.

One-Pot, Multi-Component Reactions: Designing synthetic pathways that involve one-pot, multi-component reactions can significantly improve atom economy and reduce waste. researchgate.net The development of such a strategy for this compound, perhaps utilizing a 1,3-dipolar cycloaddition, would represent a significant advancement in its sustainable production. researchgate.net

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govacs.org |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for greener solvents. nih.gov |

| One-Pot Reactions | Increased atom economy, reduced waste, simplified purification. researchgate.net |

Exploration of Novel Catalytic Applications

Hydroxylated pyrrolidines are known to be effective catalysts in a variety of asymmetric reactions. unirioja.esnih.gov Given its structure, this compound and its derivatives are prime candidates for exploration as novel organocatalysts.

Emerging catalytic applications could include:

Asymmetric Aldol and Michael Reactions: Proline and its derivatives are well-established catalysts for these fundamental carbon-carbon bond-forming reactions. wikipedia.orgnih.gov Investigating the catalytic activity of this compound in these transformations could lead to the development of new, efficient, and stereoselective catalysts.

Enantioselective Reductions: The hydroxyl group in this compound could play a crucial role in directing the stereochemical outcome of ketone reductions, a known application for similar structures. unirioja.es

Diels-Alder Reactions: Chiral pyrrolidine derivatives have been successfully employed as catalysts in asymmetric Diels-Alder reactions. unirioja.es The specific stereochemistry of this compound could offer unique selectivity in these cycloadditions.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms at the molecular level. nih.govmdpi.com Applying these methods to reactions involving this compound will be crucial for optimizing its synthesis and catalytic applications.

Future computational studies could focus on:

Reaction Pathway Analysis: DFT calculations can elucidate the transition states and intermediates involved in both the synthesis and catalytic cycles of this compound, providing insights into the factors controlling reactivity and selectivity. nih.govacs.org

Catalyst-Substrate Interactions: Modeling the non-covalent interactions between a this compound-based catalyst and its substrate can help explain the origins of enantioselectivity and guide the design of more effective catalysts. nih.gov

Predictive Modeling: As computational power increases, it may become possible to predict the catalytic performance of novel this compound derivatives before their synthesis, accelerating the discovery of new catalysts. acs.org

Design of Highly Functionalized Derivatives for Specific Research Purposes

The functionalization of the pyrrolidine ring is a common strategy for tuning its biological and catalytic properties. nih.govmdpi.com The design and synthesis of novel, highly functionalized derivatives of this compound represent a significant area for future research.

Potential areas for the design of new derivatives include:

Q & A

What are the established synthetic routes for 1-Hydroxy-2-methylpyrrolidine, and how do reaction conditions influence yield and purity?

The primary synthesis methods include catalytic hydrogenation of pyrrolidine derivatives or ring-opening reactions of epoxides. For instance, alkylation of pyrrolidine precursors using methyl iodide (MeI) under basic conditions (e.g., NaH/THF) is a common approach to introduce the methyl group . Reaction temperature, solvent choice (e.g., THF vs. dioxane), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) critically affect stereoselectivity and purity. Post-synthesis purification via fractional distillation or chromatography is recommended to achieve >95% purity, as noted in quality specifications for related pyrrolidine derivatives .

How can researchers resolve discrepancies in reported physical properties (e.g., boiling point) of this compound?

Discrepancies often arise from differences in synthesis methods or impurities. For example, boiling points for structurally similar compounds like 2-methylpyrrolidine range from 98–100°C depending on purity . Cross-validation using gas chromatography-mass spectrometry (GC-MS) and differential scanning calorimetry (DSC) is advised. NIST-standardized spectral libraries can provide reference data for comparison .

What advanced spectroscopic techniques are recommended for structural elucidation of this compound derivatives?

High-resolution NMR (¹H/¹³C, 2D-COSY) and IR spectroscopy are essential for confirming hydroxyl and methyl group positions. For chiral analogs, circular dichroism (CD) or polarimetry can determine enantiomeric excess. Computational methods (DFT calculations) paired with experimental data improve accuracy in stereochemical assignments .

How does the hydroxyl group in this compound influence its reactivity in catalytic applications?

The hydroxyl group enhances hydrogen-bonding capacity, making it a ligand in asymmetric catalysis. For example, pyrrolidine derivatives with hydroxyl substituents are used in organocatalytic aldol reactions. Kinetic studies using isotopic labeling (e.g., deuterated solvents) can track proton transfer mechanisms .

What safety protocols are critical when handling this compound in the laboratory?

This compound is classified as an irritant (Xi) with risks to eyes, skin, and respiratory systems. Use fume hoods, nitrile gloves, and safety goggles. Emergency measures include rinsing eyes with water (per S26 guidelines) and immediate medical consultation for inhalation exposure .

How can researchers address low yields in the synthesis of enantiopure this compound?

Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or enzymatic kinetic resolution improves enantiopurity. Asymmetric synthesis methods, such as chiral auxiliaries or catalysts (e.g., BINOL-derived ligands), are also effective. Monitor enantiomeric excess using chiral HPLC .

What role does this compound play in pharmaceutical intermediate synthesis?

It serves as a precursor for bioactive molecules, including kinase inhibitors and antiviral agents. For example, hydroxylated pyrrolidines are key intermediates in prodrug formulations. Impurity profiling (e.g., LC-MS) ensures compliance with pharmacopeial standards like EP/USP .

How can computational modeling optimize reaction pathways for this compound derivatives?

Density Functional Theory (DFT) simulations predict transition states and activation energies for hydroxylation or methylation steps. Software like Gaussian or ORCA can model solvent effects and steric hindrance, guiding experimental design .

What strategies mitigate hygroscopicity issues in this compound during storage?

Store under inert gas (N₂/Ar) in airtight containers with desiccants (e.g., molecular sieves). Lyophilization reduces water content, while Karl Fischer titration monitors residual moisture. Hygroscopicity data for analogous compounds (e.g., 4-hydroxyproline) suggest storage at ≤−20°C .

How do researchers validate contradictory bioactivity data for this compound in cell-based assays?

Contradictions may stem from assay conditions (e.g., cell line variability or solvent toxicity). Dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., fluorescence-based vs. luminescence) enhance reliability. Include positive controls (e.g., cisplatin for cytotoxicity) and validate via independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.